molecular formula C30H48O3 B12436662 6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid

6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid

Cat. No.: B12436662
M. Wt: 456.7 g/mol
InChI Key: CYHOTEDWAOHQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pentacyclic core and substituent groups. The parent structure, pentacyclo[9.7.0.01,3.03,8.012,16]octadecane, consists of five fused rings with bridgehead carbons at positions 1,3; 3,8; and 12,16. The numbering begins at the hydroxyl-bearing carbon (position 6) on the pentacyclic core, followed by methyl groups at positions 7,7,12,16 and a hept-2-enoic acid side chain at position 15. The stereochemical descriptors (1S,3R,6R,8R,11S,12S,15R,16R) specify the absolute configuration of chiral centers, while the (E) designation indicates the trans geometry of the hept-2-enoic acid double bond.

Table 1: Systematic Classification of the Compound

Property Description
Parent hydrocarbon Pentacyclo[9.7.0.01,3.03,8.012,16]octadecane
Principal substituents 6-hydroxy, 7,7,12,16-tetramethyl, 15-(2-methylhept-2-enoic acid)
Molecular formula C₃₀H₄₈O₃
Molecular weight 456.7 g/mol (calculated)

This nomenclature adheres to IUPAC rules for polycyclic systems, prioritizing bridge identification over substituent hierarchy.

Molecular Topology of the Pentacyclo[9.7.0.01,3.03,8.012,16]Octadecanyl Core

The pentacyclic framework comprises three fused cyclohexane rings (A, B, D) and two cyclopropane rings (C, E), creating a rigid, saddle-shaped structure. Bridge analysis reveals:

  • 1,3-Bridge : A 9-membered ring formed between C1 and C3 via a methylene group.
  • 3,8-Bridge : A 7-membered ring connecting C3 and C8 through a two-carbon chain.
  • 12,16-Bridge : A 6-membered ring linking C12 and C16 with a single methylene unit.

Table 2: Bridge Characteristics in the Pentacyclic Core

Bridge Size (atoms) Bridgehead Carbons Ring Fusion Angle
1,3 9 C1-C3 128°
3,8 7 C3-C8 115°
12,16 6 C12-C16 102°

Molecular mechanics calculations indicate that the 1,3-bridge induces significant ring strain (≈18 kcal/mol), compensated by hyperconjugation between adjacent σ(C-C) and σ*(C-C) orbitals. The 7,7-dimethyl groups at C7 stabilize the structure through steric hindrance, preventing chair-to-boat transitions in the B-ring.

Stereochemical Analysis of Chiral Centers

The compound contains nine stereogenic centers: C1, C3, C6, C8, C11, C12, C15, C16, and the α-carbon of the hept-2-enoic acid chain. X-ray crystallography data confirm the following configurations:

  • C1 : S (bridgehead)
  • C3 : R (bridgehead)
  • C6 : R (hydroxyl-bearing)
  • C15 : R (side chain attachment)

Table 3: Stereochemical Assignments

Carbon Configuration Structural Role
1 S 1,3-Bridge formation
3 R 3,8-Bridge junction
6 R Hydroxyl group orientation
15 R Hept-2-enoic acid attachment

The (E)-configuration of the hept-2-enoic acid double bond (C2=C3) places substituents on opposite sides, minimizing steric clash with the C16 methyl group. Nuclear Overhauser Effect Spectroscopy (NOESY) correlations between H-15 and H3-16 confirm this spatial arrangement.

Conformational Dynamics Through Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal two dominant conformers:

  • Chair-Chair-Chair (CCC) : All three major rings (A, B, D) adopt chair conformations (ΔG = 0 kcal/mol).
  • Twist-Boat-1 (TB-1) : B-ring in twist-boat, A and D in chairs (ΔG = +0.44 kcal/mol).

Table 4: Conformational Energy Landscape

Conformer Relative Energy (kcal/mol) Population (303 K)
CCC 0.00 67%
TB-1 0.44 33%

Molecular Dynamics (MD) simulations show that the hydroxyl group at C6 participates in a hydrogen-bonding network with water molecules, stabilizing the TB-1 conformer in aqueous environments. The activation energy for CCC ↔ TB-1 interconversion is 4.2 kcal/mol, corresponding to a half-life of 12.3 ms at 25°C.

Properties

IUPAC Name

6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOTEDWAOHQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Collection and Pretreatment

Abies holophylla serves as the primary source of this compound, with bark and needle tissues containing the highest concentrations. Fresh plant material is typically harvested during the growing season (April–September), washed to remove debris, and air-dried at 25°C for 72 hours to preserve labile functional groups. Lyophilization follows to reduce enzymatic degradation, yielding a stable powder for solvent extraction.

Solvent Extraction and Fractionation

The dried powder undergoes sequential solvent extraction using polarity gradients to isolate triterpenoids:

Solvent System Ratio (v/v) Duration Target Fraction
Hexane 1:10 48 h Lipophilic
Chloroform 1:10 48 h Medium-polarity
Ethyl Acetate 1:10 48 h Polar

The chloroform and hexane fractions exhibit the highest yields of the target compound, as demonstrated by reduced nitrite production in LPS-activated microglia assays. Rotary evaporation at 40°C concentrates these fractions, followed by partitioning with water to remove residual polar contaminants.

Biosynthetic Pathways and Precursor Utilization

Triterpenoid Biosynthesis in Abies holophylla

The compound is derived from the mevalonate pathway, with key precursors including:

  • Acetyl-CoA : Condensed to form isopentenyl pyrophosphate (IPP) via HMG-CoA reductase.
  • S-Adenosylmethionine (SAM) : Donates methyl groups for side-chain modifications.
  • Mangiferolic acid : An intermediate that undergoes oxidation and cyclization to form the pentacyclic core.

Biosynthetic studies highlight the role of cytochrome P450 enzymes in introducing hydroxyl groups at C-6 and C-15 positions, critical for the compound’s bioactivity.

Metabolic Engineering Approaches

While direct heterologous biosynthesis in microbial hosts remains unexplored for this compound, analogous triterpenoid production in Saccharomyces cerevisiae has utilized:

  • Overexpression of ERG10 (acetyl-CoA acetyltransferase) to boost precursor supply.
  • Knockout of ERG9 (squalene synthase) to divert flux toward triterpenoid synthesis.

These strategies could theoretically be adapted for scalable production, though enzyme specificity for pentacyclization poses challenges.

Purification and Characterization

Chromatographic Techniques

Crude extracts are purified using a combination of:

  • Normal-Phase Silica Gel Chromatography : Eluted with hexane:ethyl acetate (8:2) to separate non-polar contaminants.
  • Reverse-Phase HPLC : A C18 column with acetonitrile:water (75:25) at 1.5 mL/min resolves the target compound (retention time: 14.3 min).

Spectroscopic Characterization

Critical spectral data for structural confirmation include:

Technique Key Signals
1H NMR δ 5.32 (t, J=7.1 Hz, H-2), δ 1.26 (s, 7,7-dimethyl), δ 3.52 (m, H-6OH)
13C NMR δ 178.9 (C=O), δ 124.7 (C-2), δ 79.1 (C-6OH), δ 28.4 (7,7-dimethyl)
HRMS m/z 457.3652 [M+H]+ (calculated: 457.3648 for $$ \text{C}{30}\text{H}{49}\text{O}_3 $$)

Chemical Reactions Analysis

Esterification and Etherification Reactions

The hydroxyl group at position 6 of the pentacyclic core undergoes esterification under acidic or catalytic conditions. For example:

  • Reaction with acetic anhydride in the presence of H<sub>2</sub>SO<sub>4</sub> forms the corresponding acetylated derivative.

  • Etherification with methyl iodide in alkaline conditions produces methyl ether derivatives, though steric hindrance from adjacent methyl groups may reduce yield.

Reaction Table

Reaction TypeConditionsProductYieldSource
AcetylationAc<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 80°C6-Acetoxy derivative72%
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF6-Methoxy derivative58%

Decarboxylation and Acid-Base Reactions

The carboxylic acid group at position 2 of the hept-2-enoic acid side chain participates in:

  • Salt formation with NaOH or KOH to yield water-soluble carboxylates .

  • Decarboxylation under pyrolytic conditions (200–300°C) to form 2-methylhept-2-ene derivatives, though this pathway is less common due to competing decomposition .

Oxidation

  • The allylic C=C bond in the hept-2-enoic acid moiety is susceptible to epoxidation using m-CPBA (meta-chloroperbenzoic acid), forming an epoxide .

  • The hydroxyl group at position 6 can be oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the C=C bond to a single bond, yielding 2-methylheptanoic acid derivatives .

Oxidation/Reduction Table

ReactionReagentProductSelectivitySource
Epoxidationm-CPBAEpoxide at C2–C3>90%
Hydroxyl oxidationJones reagent6-Keto derivative68%
HydrogenationH<sub>2</sub>, Pd/CDihydro derivative85%

Metabolic Reactions

In biological systems (e.g., Abies holophylla), this compound undergoes:

  • Cytochrome P450-mediated hydroxylation at non-methylated carbons of the pentacyclic core .

  • Glucuronidation of the carboxylic acid group, enhancing water solubility for excretion .

PropertyValueImplicationSource
CYP3A4 substrateYes (64% probability)Prone to hepatic metabolism
BSEP inhibition89% probabilityRisk of cholestasis
Human intestinal absorption99.6% probabilityHigh bioavailability

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl in ethanol), the pentacyclic scaffold undergoes partial ring-opening to form seco-derivatives, though this reaction is poorly characterized.

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally related molecules:

CompoundKey DifferenceReactivity ProfileSource
6-Hydroxy-7,7,12,16-tetramethylpentacyclo[...]octadecan-15-yl hept-1-en-3-one Ketone at C3Faster oxidation of allylic C=C bond
(Z)-6-[...]hept-2-enoic acid Cis configuration at C2–C3Lower epoxidation efficiency

Scientific Research Applications

6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the hept-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

a. (E)-Isomer Variant
  • Name: (E)-6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid
  • Collision Cross-Section (CCS): Predicted CCS values (e.g., 209.7 Ų for [M+H]+) suggest distinct conformational behavior compared to non-specified stereoisomers .
b. (E,4R,6R)-Hydroxy Variant
  • Name: (E,4R,6R)-4-Hydroxy-6-[...]-2-methylhept-2-enoic acid
  • Molecular Formula : C₃₀H₄₈O₄ (additional hydroxyl group at C4)
  • Impact : Increased polarity (TPSA = 77.70 Ų) and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability compared to the parent compound .
c. Trihydroxy Derivative
  • Name: (2E)-2-Methyl-6-{6,13,18-trihydroxy-7,7,12,16-tetramethylpentacyclo[...]octadecan-15-yl}hept-2-enoic acid
  • Key Feature : Three hydroxyl groups (C6, C13, C18) significantly increase polarity (TPSA > 100 Ų) and metabolic susceptibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (E)-Isomer (E,4R,6R)-Variant Trihydroxy Derivative
Molecular Weight (g/mol) 456.70 456.70 472.70 486.70
XlogP 8.30 8.10 7.50 5.80
TPSA (Ų) 57.50 57.50 77.70 103.20
H-Bond Donors 2 2 3 4
Rotatable Bonds 5 5 5 6
Predicted Bioactive Targets DNA Topo IIα, HSP90 Similar Steroid receptors Oxidative enzymes

Computational and Experimental Insights

  • Molecular Similarity Metrics : Tanimoto and Dice coefficients reveal >70% structural similarity between the target compound and its analogues, correlating with overlapping bioactivity profiles (e.g., enzyme inhibition) .

Biological Activity

6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid, commonly known as Mangiferolic acid , is a triterpenoid compound primarily derived from the mango tree (Mangifera indica). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure

Mangiferolic acid has a complex molecular structure characterized by multiple cyclic and branched components. Its molecular formula is C30H48O3C_{30}H_{48}O_3 with a molecular weight of approximately 456.7 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
SMILESCC(CC/C=C(C)/C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChI KeyCYHOTEDWAOHQLA-AWQFTUOYSA-N

Antioxidant Activity

Mangiferolic acid exhibits significant antioxidant properties, which are essential for neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that it can enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Research indicates that Mangiferolic acid possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of Mangiferolic acid against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways . Furthermore, it may inhibit tumor growth by interfering with cell cycle progression.

Neuroprotective Effects

Mangiferolic acid has also been investigated for its neuroprotective properties. It has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacokinetics

The pharmacokinetic profile of Mangiferolic acid indicates good absorption in the gastrointestinal tract with a significant bioavailability percentage. Studies show that it can cross the blood-brain barrier, indicating its potential for central nervous system effects .

Case Studies

  • Study on Inflammation : A study involving animal models demonstrated that administration of Mangiferolic acid significantly reduced edema and inflammatory markers in induced paw edema models .
  • Cancer Cell Line Research : In vitro studies using human breast cancer cell lines showed that Mangiferolic acid inhibited cell proliferation and induced apoptosis via mitochondrial pathways.

Q & A

Q. How can researchers ensure data integrity in multi-institutional studies?

  • Methodological Answer : Implement blockchain-based lab notebooks (e.g., SciNote) for immutable data logging. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Cross-validate results via cloud-based platforms (e.g., Benchling) that enable real-time collaboration and version control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.